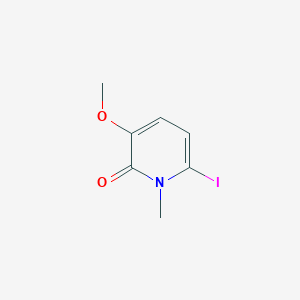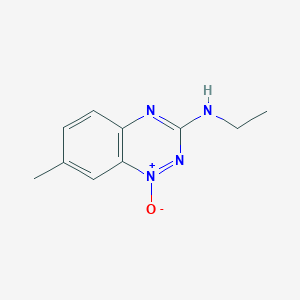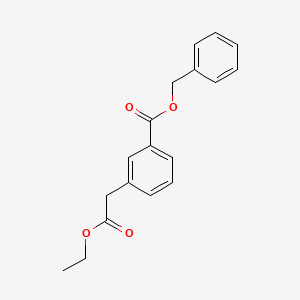![molecular formula C21H18ClN3O3 B12634637 2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)
2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales. Este compuesto es de gran interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y versatilidad en la reactividad química.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona generalmente implica reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del Núcleo de Quinolinona: El núcleo de quinolinona se puede sintetizar a través de una reacción de ciclización que involucra derivados de anilina y β-cetoésteres en condiciones ácidas.
Introducción de los Grupos Cloro e Hidroxilo: Las reacciones de cloración e hidroxilación se llevan a cabo utilizando reactivos como cloruro de tionilo e hidróxido de sodio, respectivamente.
Unión del Grupo Dimetilaminofenilo: Este paso implica una reacción de sustitución nucleofílica donde el grupo dimetilaminofenilo se introduce utilizando dimetilamina y un grupo saliente adecuado.
Incorporación del Grupo Isoxazolil: El grupo isoxazolil generalmente se introduce a través de una reacción de cicloadición que involucra óxidos de nitrilo y alquenos.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento de condiciones de reacción y el uso de catalizadores para mejorar el rendimiento y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar a una cetona utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: El grupo nitro, si está presente, se puede reducir a una amina utilizando agentes reductores como gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo cloro se puede sustituir con otros nucleófilos como aminas o tioles en condiciones básicas.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes Reductores: Gas hidrógeno con catalizador de paladio, borohidruro de sodio.
Nucleófilos: Aminas, tioles.
Solventes: Metanol, etanol, diclorometano.
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen cetonas, aminas y derivados sustituidos del compuesto original.
Aplicaciones Científicas De Investigación
7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona tiene varias aplicaciones de investigación científica:
Química Medicinal: Este compuesto se estudia por su potencial como agente anticancerígeno debido a su capacidad para inhibir ciertas enzimas involucradas en la proliferación celular.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas con posibles aplicaciones farmacéuticas.
Estudios Biológicos: Los investigadores utilizan este compuesto para estudiar sus efectos en varias vías biológicas y su potencial como agente terapéutico.
Aplicaciones Industriales: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de 7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas críticas. Los efectos del compuesto están mediados a través de la inhibición o activación de estos objetivos, lo que lleva a cambios en los procesos celulares como la proliferación, la apoptosis o la transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 2(1H)-Quinolinona: Compuestos con núcleos de quinolinona similares pero diferentes sustituyentes.
Derivados de Isoxazol: Compuestos con el anillo isoxazol pero diferentes grupos funcionales unidos.
Derivados de Cloro-Fenilo: Compuestos con el grupo cloro-fenilo pero diferentes estructuras centrales.
Unicidad
La singularidad de 7-cloro-6-[4-(dimetilamino)fenil]-4-hidroxi-3-(5-metil-3-isoxazolil)-2(1H)-quinolinona radica en su combinación de múltiples grupos funcionales, que confieren reactividad química y actividad biológica distintas. Esto la convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C21H18ClN3O3 |
|---|---|
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-1,2-oxazol-3-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C21H18ClN3O3/c1-11-8-18(24-28-11)19-20(26)15-9-14(16(22)10-17(15)23-21(19)27)12-4-6-13(7-5-12)25(2)3/h4-10H,1-3H3,(H2,23,26,27) |
Clave InChI |
QQMXLVUNZBLVIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]butanamide](/img/structure/B12634562.png)



![6-(2,2-dimethoxyethyl)-5-(4-fluorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B12634581.png)
![7-Isoquinolinecarboxamide, 2-[2-(4-fluorophenyl)-1-oxo-3-(2-thienyl)-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-](/img/structure/B12634585.png)
![Benzeneacetonitrile, 3-[2-[[4-[4-(2-hydroxyethyl)-1-piperazinyl]phenyl]amino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-](/img/structure/B12634588.png)



![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)

